![molecular formula C24H21N5O4 B2547006 5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207046-07-8](/img/structure/B2547006.png)

5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

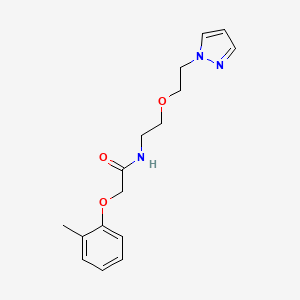

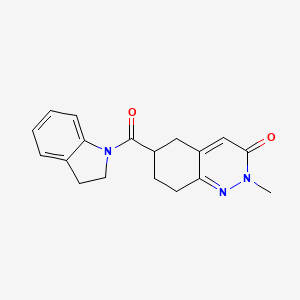

The synthesis of related compounds involves cyclization reactions and the use of reagents such as POCl3 or chloramine-T to facilitate the formation of the oxadiazole ring . Additionally, the synthesis of N-Mannich bases from oxadiazole derivatives has been reported, which involves the reaction with formaldehyde and primary aromatic amines or piperazines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using analytical and spectral methods, including IR, (1)H NMR, (13)C NMR, and LC-MS . X-ray crystallography has also been employed to determine the spatial structure of these molecules . These techniques would be essential in confirming the structure of "5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one".

Chemical Reactions Analysis

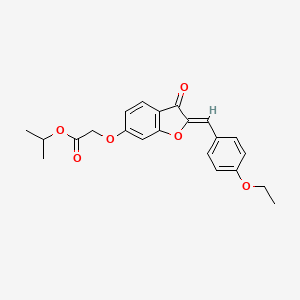

The reactivity of oxadiazole derivatives towards C-nucleophiles has been studied, leading to the synthesis of pyrazolo[3,4-b]pyrazines . This indicates that the compound may also undergo similar reactions, potentially leading to the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

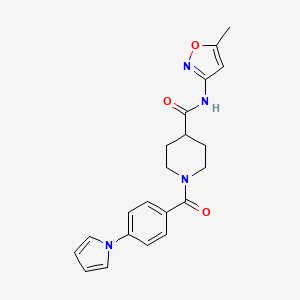

The physical and chemical properties of related compounds, such as their antimicrobial activity, have been evaluated, with some compounds showing potent to weak activity . The optical properties, including UV-vis absorption and fluorescence spectral characteristics, have been investigated, revealing that these properties are influenced by the substituents on the aryl ring bonded to the pyrazole moiety . The anti-proliferative activity of oxadiazole derivatives has also been assessed, with some compounds showing significant activity against various cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

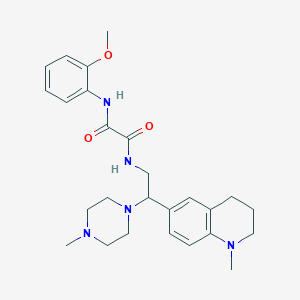

Compounds related to 5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been synthesized, showing significant potential in antimicrobial applications. Al-Wahaibi et al. (2021) synthesized a series of N-Mannich bases of 1,3,4-oxadiazole, exhibiting broad-spectrum antibacterial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. These compounds also demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), and human breast cancer (MCF7) (Al-Wahaibi et al., 2021).

Tautomerism and Structural Analysis

The structural analysis and tautomerism of compounds with similarities to the chemical structure of interest have been explored. Cornago et al. (2009) conducted a study on NH-pyrazoles, revealing the tautomerism in solution and solid state, which can significantly influence the chemical properties and potential applications of these compounds in scientific research (Cornago et al., 2009).

Cytotoxicity and DNA Binding Studies

Research into compounds with the 1,3,4-oxadiazole and pyrazole structures has shown notable cytotoxicity against various cancer cell lines. Purohit et al. (2011) synthesized derivatives of 1,4-bis[5-thio-4-substituted-1,2,4-triazol-3-yl]-butane, demonstrating in vitro cytotoxic potential and DNA binding capabilities. These findings suggest potential therapeutic applications in cancer treatment (Purohit et al., 2011).

Anticancer and Antimicrobial Agents

Further investigations into pyrazole derivatives have identified their efficacy as antimicrobial and anticancer agents. Hafez et al. (2016) synthesized a series of compounds evaluated for their in vitro antimicrobial and anticancer activity, with several showing higher activity than the reference drug doxorubicin. These compounds represent a novel class of potent antimicrobial agents (Hafez et al., 2016).

Antiviral Activity

The modification of heterocyclic systems, such as furanones bearing a pyrazolyl group, has led to the development of compounds with promising antiviral activities. Hashem et al. (2007) synthesized various heterocyclic systems, some of which showed significant activities against viruses like HAV and HSV-1 (Hashem et al., 2007).

Eigenschaften

IUPAC Name |

5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c1-15-6-4-5-7-17(15)19-13-20-24(30)28(10-11-29(20)26-19)14-22-25-23(27-33-22)18-9-8-16(31-2)12-21(18)32-3/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXRKEHDFOLEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)